molecular formula C7H3Cl3FNO3 B1402234 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene CAS No. 1404193-60-7

1-Fluoro-2-nitro-4-(trichloromethoxy)benzene

Cat. No. B1402234
CAS RN: 1404193-60-7
M. Wt: 274.5 g/mol
InChI Key: NDFKPGLQXAMJML-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitro-4-(trichloromethoxy)benzene (FNTB) is a novel compound that has been studied for its potential applications in a variety of disciplines. FNTB is a fluorinated nitrobenzene derivative that is highly soluble in water and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. FNTB is a valuable compound for its unique properties, including its low toxicity, high solubility, and stability.

Scientific Research Applications

1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe for the detection of DNA and proteins. 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has also been used in the synthesis of novel heterocyclic compounds and as a building block for the synthesis of pharmaceuticals. In addition, 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has been studied for its potential applications in the fields of biochemistry and pharmacology, including its use as an inhibitor of enzymes and as a potential drug candidate.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene is not fully understood, but it is believed to act as an inhibitor of enzymes and as a potential drug candidate. 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has been shown to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has also been shown to have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has been studied for its potential effects on biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-cancer activities. In addition, 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has been shown to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has also been shown to have neuroprotective effects, as well as to modulate the activity of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has several advantages for use in laboratory experiments. It is a highly soluble compound, has low toxicity, and is stable. It is also a versatile compound that can be used in a variety of applications, including organic synthesis, polymer synthesis, and the synthesis of pharmaceuticals.
However, there are some limitations to using 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene in laboratory experiments. It is a highly reactive compound and can react with other chemicals, which can lead to the formation of unstable products. In addition, 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene can be difficult to purify and isolate due to its low solubility.

Future Directions

The potential applications of 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene are vast and there are many possible future directions for research. Future research should focus on understanding the mechanism of action of 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene, as well as its potential therapeutic applications. Additionally, further research should focus on the development of methods to purify and isolate 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene, as well as the synthesis of novel compounds based on 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene. Finally, research should focus on the development of methods to detect and monitor the presence of 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene in biological systems.

properties

IUPAC Name

1-fluoro-2-nitro-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFKPGLQXAMJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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